molecular formula C26H28N2O6 B14270380 (E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine] CAS No. 141334-23-8

(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]

Cat. No.: B14270380
CAS No.: 141334-23-8
M. Wt: 464.5 g/mol
InChI Key: WJDJLBSZUUJGOT-UHFFFAOYSA-N
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Description

N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 1,4-phenylenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting materials to the desired Schiff base. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets, such as enzymes and receptors, leading to modulation of their activity. The compound’s structure allows it to participate in electron transfer reactions, which can influence biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,3,4-trimethoxybenzylidene)ethylenediamine
  • N,N’-Bis(2,3,4-trimethoxybenzylidene)cyclohexanediamine

Uniqueness

N,N’-Bis[(E)-2,3,4-trimethoxybenzylidene]-1,4-phenylenediamine is unique due to its specific structural features, such as the presence of multiple methoxy groups and the phenylenediamine core. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to form stable metal complexes and participate in electron transfer reactions sets it apart from other similar Schiff bases.

Properties

CAS No.

141334-23-8

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)-N-[4-[(2,3,4-trimethoxyphenyl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C26H28N2O6/c1-29-21-13-7-17(23(31-3)25(21)33-5)15-27-19-9-11-20(12-10-19)28-16-18-8-14-22(30-2)26(34-6)24(18)32-4/h7-16H,1-6H3

InChI Key

WJDJLBSZUUJGOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC

Origin of Product

United States

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